REACTION_CXSMILES
|
[Br:1][C:2]1[S:6][C:5]2=[C:7]([C:10]([O:12]CC)=[O:11])[N:8]=[CH:9][N:4]2[CH:3]=1.[OH-].[Na+]>CO>[Br:1][C:2]1[S:6][C:5]2=[C:7]([C:10]([OH:12])=[O:11])[N:8]=[CH:9][N:4]2[CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
49.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CN2C(S1)=C(N=C2)C(=O)OCC
|
Name
|
|
Quantity
|
720 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
aqueous solution
|
Quantity
|
720 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for about 15 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled in a brine/ice water bath
|
Type
|
CUSTOM
|
Details
|
was removed by distillation under the reduced pressure for concentration
|
Type
|
TEMPERATURE
|
Details
|
the concentrate was cooled in a brine/ice water bath
|
Type
|
ADDITION
|
Details
|
Concentrated hydrochloric acid (164 ml) was added to this concentrate
|
Type
|
STIRRING
|
Details
|
was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The resultant precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
The precipitate was then washed with water (60 ml)
|
Type
|
CUSTOM
|
Details
|
was dried under the reduced pressure
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CN2C(S1)=C(N=C2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 46.5 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |